molecular formula C21H24ClFN2O3S B11336972 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide

Cat. No.: B11336972
M. Wt: 438.9 g/mol
InChI Key: OZTZRLYFRSUSML-UHFFFAOYSA-N
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound with the molecular formula C21H24ClFN2O3S and a molecular weight of 438.95 . This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and various aromatic substituents, making it a versatile molecule in chemical research and industrial applications.

Preparation Methods

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the sulfonyl group, and attachment of the aromatic substituents. Common synthetic routes may involve:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and aromatic substituents play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds, such as:

  • 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE
  • Other Piperidine Derivatives : Compounds with similar piperidine rings but different substituents.

The uniqueness of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H24ClFN2O3S

Molecular Weight

438.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H24ClFN2O3S/c1-14-6-7-20(15(2)12-14)24-21(26)16-8-10-25(11-9-16)29(27,28)13-17-18(22)4-3-5-19(17)23/h3-7,12,16H,8-11,13H2,1-2H3,(H,24,26)

InChI Key

OZTZRLYFRSUSML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F)C

Origin of Product

United States

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